molecular formula C13H16ClNO2 B8787730 Ethyl 3-chloro-4-(pyrrolidin-1-yl)benzoate

Ethyl 3-chloro-4-(pyrrolidin-1-yl)benzoate

Cat. No. B8787730
M. Wt: 253.72 g/mol
InChI Key: OYKWMQBBLXMSCN-UHFFFAOYSA-N
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Patent
US08324254B2

Procedure details

A mixture of ethyl 3-chloro-4-(1-pyrrolidinyl)benzoate (D39) (685 mg, 2.71 mmol) and aqueous sodium hydroxide (2M, 1.36 mL, 2.72 mmol) in ethanol (15 mL) was heated at 40° C. for 17 h. Further sodium hydroxide (1.36 mL, 2.72 mmol) was added and the reaction heated for a further 8 h. The mixture was concentrated and the residue dissolved in water (100 mL). The aqueous phase was washed with ethyl acetate (2×100 mL) and then acidified to pH 6. A white solid formed and hence was filtered off, washed with water and dried in a vacuum oven to give the title compound as an off-white solid (362 mg). MS (ES): C11H1235ClNO2 requires 225; found 226 (MH+).
Quantity
685 mg
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)[C:5]([O:7]CC)=[O:6].[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
685 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OCC)C=CC1N1CCCC1
Name
Quantity
1.36 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.36 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated for a further 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (100 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with ethyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
A white solid formed
FILTRATION
Type
FILTRATION
Details
hence was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 362 mg
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.